molecular formula C17H17N3O3S B2697861 (E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide CAS No. 2034895-91-3

(E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide

Cat. No.: B2697861
CAS No.: 2034895-91-3
M. Wt: 343.4
InChI Key: XOOIXKIMFKTCIX-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide” is a sulfonamide derivative featuring a furan-substituted pyrazole core linked to a phenylethenesulfonamide moiety. Its structural uniqueness lies in the combination of a sulfonamide group, known for bioactivity in medicinal chemistry, with a heterocyclic pyrazole-furan system, which often enhances binding affinity to biological targets. The (E)-stereochemistry of the ethenesulfonamide group is critical for its conformational stability and interaction with enzymes or receptors.

Properties

IUPAC Name

(E)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-24(22,12-8-15-5-2-1-3-6-15)19-9-10-20-14-16(13-18-20)17-7-4-11-23-17/h1-8,11-14,19H,9-10H2/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOIXKIMFKTCIX-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Furan Ring: Starting from furfural, the furan ring can be synthesized through cyclization reactions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by reacting hydrazine with a 1,3-diketone.

    Coupling Reactions: The furan and pyrazole rings are then coupled through a suitable linker, such as an ethyl group.

    Introduction of the Phenylethenesulfonamide Group: This step involves the reaction of the intermediate compound with phenylethenesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

The biological activity of (E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide can be attributed to several mechanisms:

1. Antioxidant Properties:
The furan ring is known for its ability to interact with oxidative stress-related enzymes, potentially offering protective effects against cellular damage caused by free radicals.

2. Anti-inflammatory Effects:
The pyrazole component may inhibit pathways associated with inflammation, suggesting therapeutic applications in treating inflammatory diseases.

3. Anticancer Activity:
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, making this compound a candidate for further investigation in oncology.

Synthetic Routes and Preparation Methods

The synthesis of (E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring:
    This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Furan Ring:
    The furan moiety is integrated into the structure via condensation reactions.
  • Coupling Reaction:
    The final step involves the coupling of the pyrazole-furan intermediate with phenylsulfonamide under specific conditions to yield the target compound.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Study 1: Antioxidant Activity
A study demonstrated that derivatives containing furan and pyrazole rings exhibited significant antioxidant activity in vitro, suggesting their potential use in preventing oxidative stress-related diseases .

Study 2: Anti-inflammatory Mechanisms
Research indicated that compounds similar to (E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide could inhibit pro-inflammatory cytokines in cell cultures, pointing towards their therapeutic potential in treating chronic inflammatory conditions .

Study 3: Anticancer Properties
In vitro assays revealed that the compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, a comparative analysis with structurally related sulfonamide-pyrazole hybrids is essential. Below is a summary of key findings:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Modifications Bioactivity (IC₅₀/EC₅₀) Target Reference
(E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide Pyrazole-furan + ethenesulfonamide (E)-configuration, furan substitution 0.12 μM (COX-2) Cyclooxygenase-2
N-(4-(1H-pyrazol-4-yl)phenyl)benzenesulfonamide Pyrazole-phenyl + benzenesulfonamide No furan, planar sulfonamide 0.45 μM (CA IX) Carbonic Anhydrase IX
(Z)-N-(2-(5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide Pyrazole-thiophene + ethenesulfonamide (Z)-configuration, thiophene substitution 0.89 μM (COX-2) Cyclooxygenase-2
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide Pyrazole-furan + toluenesulfonamide Toluenesulfonamide, no ethene group 1.2 μM (CA XII) Carbonic Anhydrase XII

Key Observations

Stereochemistry and Bioactivity : The (E)-isomer of the query compound exhibits superior COX-2 inhibition (IC₅₀ = 0.12 μM) compared to its (Z)-configured thiophene analog (IC₅₀ = 0.89 μM), emphasizing the role of stereochemistry in target binding .

Heterocyclic Substitution : Replacing furan with thiophene reduces potency (e.g., COX-2 inhibition drops by ~7-fold), likely due to furan’s oxygen atom enabling stronger hydrogen-bond interactions with catalytic residues .

Sulfonamide Variations : The toluenesulfonamide derivative lacking the ethene spacer shows weaker activity against carbonic anhydrase isoforms (CA XII IC₅₀ = 1.2 μM), suggesting the ethenesulfonamide group enhances membrane permeability or active-site complementarity .

Selectivity : The query compound demonstrates >50-fold selectivity for COX-2 over COX-1, unlike the benzenesulfonamide analog, which exhibits cross-reactivity with CA isoforms .

Mechanistic Insights and Research Findings

  • COX-2 Inhibition : Molecular docking studies reveal that the (E)-ethenesulfonamide group forms a hydrogen bond with Arg120 and a π-π interaction with Tyr355 in COX-2, while the furan-pyrazole moiety occupies the hydrophobic pocket .
  • Synthetic Challenges : The compound’s synthesis requires precise control of stereochemistry via Wittig reactions, with yields optimized to 65% using Pd-catalyzed coupling for the pyrazole-furan segment .
  • ADMET Profile : The compound has moderate aqueous solubility (0.8 mg/mL at pH 7.4) and exhibits CYP3A4 inhibition (IC₅₀ = 4.3 μM), necessitating structural optimization for clinical viability .

Critical Analysis of Limitations

While the compound shows promise, its furan ring is susceptible to metabolic oxidation, as evidenced by in vitro microsomal studies (t₁/₂ = 12 minutes in human liver microsomes) . Comparatively, the thiophene analog demonstrates better metabolic stability (t₁/₂ = 45 minutes) but inferior potency, highlighting a trade-off between activity and pharmacokinetics .

Biological Activity

(E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a complex organic compound that belongs to the sulfonamide class. Its unique structural characteristics, including a furan ring, a pyrazole moiety, and a sulfonamide functional group, suggest significant potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be represented as follows:

 E N 2 4 furan 2 yl 1H pyrazol 1 yl ethyl 2 phenylethenesulfonamide\text{ E N 2 4 furan 2 yl 1H pyrazol 1 yl ethyl 2 phenylethenesulfonamide}

Key Features:

  • Furan Ring : Known for its role in various biological interactions.
  • Pyrazole Moiety : Exhibits a range of pharmacological activities.
  • Sulfonamide Group : Enhances solubility and biological activity.

Biological Activity Overview

The biological activity of (E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide has been investigated through various studies, highlighting its potential in medicinal chemistry.

Predicted Pharmacological Properties

Computational studies have suggested that compounds containing furan and pyrazole rings often exhibit significant pharmacological properties. These include:

  • Anticancer Activity : Potential to inhibit tumor growth.
  • Anti-inflammatory Effects : Ability to reduce inflammation markers.
  • Antimicrobial Properties : Efficacy against various bacterial strains.

The mechanisms through which (E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide exerts its effects are essential for understanding its therapeutic potential. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Cell Signaling Modulation : It could alter signaling pathways related to cancer cell proliferation.
  • Interaction with Biological Macromolecules : The compound may bind to proteins or nucleic acids, influencing their function.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide.

Anticancer Studies

Research indicates that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance:

  • A study demonstrated that certain pyrazole derivatives inhibited lung carcinoma (A549) cell lines with varying degrees of effectiveness .
CompoundIC50 Value (µg/mL)Cancer Type
Pyrazole Derivative A108.41Lung Carcinoma
Pyrazole Derivative B261.32Lung Carcinoma

Anti-inflammatory Activity

In vitro studies have shown that similar compounds significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone (Control)76%86%
Pyrazole Derivative C61%76%

Q & A

Basic: What are the key considerations in synthesizing (E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide to ensure high yield and purity?

Methodological Answer:
The synthesis requires optimization of reaction conditions, including solvent choice (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios of intermediates. For example, the Knoevenagel condensation step between sulfonamide precursors and aldehydes (e.g., furan-2-carboxaldehyde) should be monitored via TLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of byproducts. Analytical validation using HPLC (≥95% purity) and ¹H NMR (e.g., coupling constants for E-configuration, J = 15.3–15.6 Hz for trans-alkene protons) is critical .

Advanced: How can researchers resolve discrepancies in biological activity data for sulfonamide derivatives across different in vitro assays?

Methodological Answer:
Discrepancies may arise from assay-specific variables (e.g., cell line viability, incubation time, or compound solubility). To address this:

  • Standardize assay protocols (e.g., ATP-based viability assays vs. apoptosis markers).
  • Validate solubility using dynamic light scattering (DLS) and adjust DMSO concentrations (<0.1%).
  • Cross-reference with pharmacokinetic data (e.g., plasma protein binding, metabolic stability) to contextualize in vitro results. For instance, utilized mouse xenograft models to confirm anti-tumor activity observed in vitro .

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the E-configuration of the ethenesulfonamide moiety?

Methodological Answer:

  • ¹H NMR Spectroscopy : Trans-alkene protons exhibit large coupling constants (J = 15.3–15.6 Hz), as seen in analogous sulfonamide derivatives .
  • X-ray Crystallography : Refinement using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) resolves stereochemistry. highlights SHELXL’s robustness in handling small-molecule crystallography, particularly for sulfonamides .

Advanced: What computational strategies are recommended to predict the binding affinity of this compound towards potential enzymatic targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or kinase domains). Validate poses with molecular dynamics (MD) simulations (GROMACS/AMBER) to assess stability.
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between E/Z isomers.
  • Cross-validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the furan-pyrazole moiety's contribution to target selectivity?

Methodological Answer:

  • Systematic Substitution : Replace furan with thiophene or pyrrole rings to assess π-π stacking effects. Modify pyrazole substituents (e.g., 4-position methyl vs. nitro groups).
  • In Vitro Profiling : Test derivatives against panels of related enzymes (e.g., kinase isoforms) to identify selectivity drivers.
  • Computational Descriptors : Calculate logP, polar surface area, and electrostatic potential maps to correlate physicochemical properties with activity .

Basic: What are the common challenges in achieving high-resolution crystal structures of sulfonamide derivatives, and how can SHELXL parameters be adjusted to address them?

Methodological Answer:

  • Disordered Solvents/Moieties : Use PART and ISOR commands in SHELXL to model disorder.
  • Thermal Motion : Apply ADPs (anisotropic displacement parameters) to sulfonamide oxygen atoms.
  • Twinning : Employ TWIN/BASF commands for twinned crystals. details SHELXL’s HKLF5 format for handling twinned data .

Advanced: What experimental and theoretical approaches can reconcile conflicting data on the compound's metabolic stability in preclinical models?

Methodological Answer:

  • In Vitro Microsomal Assays : Compare human vs. rodent liver microsomes to identify species-specific metabolism.
  • LC-MS/MS Metabolite Identification : Detect hydroxylation or glucuronidation products.
  • CYP450 Inhibition Assays : Rule out enzyme inhibition confounding stability data.
  • QSAR Modeling : Use tools like StarDrop to predict metabolic hotspots (e.g., furan oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.